An In-Depth Technical Guide to [3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to [3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of [3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid, a fluorinated arylboronic acid of significant interest in medicinal chemistry and materials science. Due to its unique electronic properties imparted by multiple fluorine atoms and a trifluoroethoxy group, this compound serves as a valuable building block in modern synthetic chemistry, particularly in the construction of complex molecular architectures via cross-coupling reactions. This document will detail its physicochemical properties, propose a detailed synthetic route, explore its reactivity and potential applications, and provide essential safety and handling information.
Physicochemical Properties and Structural Features
The presence of two fluorine atoms meta to the boronic acid group and a potent electron-withdrawing trifluoroethoxy group para to it significantly influences the electronic nature of the aromatic ring. This substitution pattern leads to a highly electron-deficient phenyl ring, which in turn increases the Lewis acidity of the boronic acid.[3] This enhanced acidity can contribute to higher reactivity and stability under certain conditions.[3]
Table 1: Predicted Physicochemical Properties of [3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic Acid
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₆BF₅O₃ | Based on chemical structure |
| Molecular Weight | 267.94 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Typical for arylboronic acids |
| Solubility | Soluble in organic solvents (e.g., THF, Dioxane, DMF); sparingly soluble in water. | General solubility of arylboronic acids |
| pKa | Lower than non-fluorinated analogs | The strong electron-withdrawing effects of the fluorine atoms and the trifluoroethoxy group increase the acidity of the boronic acid.[2] |
| Stability | Generally stable, but may undergo dehydration to form boroxines upon storage.[4] Prone to protodeboronation under certain aqueous conditions, particularly in the case of highly electron-deficient arenes.[5][6] | Common characteristic of boronic acids |
Proposed Synthesis Pathway
As [3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid is not commercially available, a viable multi-step synthesis is proposed, commencing from readily accessible starting materials. The overall strategy involves the preparation of the key intermediate, 1-bromo-3,5-difluoro-4-(2,2,2-trifluoroethoxy)benzene, followed by a borylation reaction.
Caption: Proposed three-step synthesis of the target boronic acid.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 4-Bromo-2,6-difluorophenol
This protocol is based on standard electrophilic aromatic substitution reactions on activated phenolic rings.
-
Materials: 2,6-Difluorophenol, Bromine (Br₂), appropriate solvent (e.g., dichloromethane or acetic acid), and a suitable base for workup (e.g., sodium bicarbonate).
-
Procedure:
-
Dissolve 2,6-difluorophenol in the chosen solvent in a reaction vessel equipped with a dropping funnel and a magnetic stirrer, and cool the mixture in an ice bath.
-
Slowly add a solution of bromine in the same solvent to the cooled reaction mixture with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-2,6-difluorophenol.
-
Purify the crude product by column chromatography or recrystallization.
-
Step 2: Synthesis of 1-Bromo-3,5-difluoro-4-(2,2,2-trifluoroethoxy)benzene
This step employs a Williamson ether synthesis to introduce the trifluoroethoxy group.[7][8]
-
Materials: 4-Bromo-2,6-difluorophenol, 2,2,2-trifluoroethyl trifluoromethanesulfonate (CF₃CH₂OTf) or another suitable trifluoroethylating agent, a non-nucleophilic base (e.g., potassium carbonate or cesium carbonate), and a polar aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile).
-
Procedure:
-
To a solution of 4-bromo-2,6-difluorophenol in the chosen solvent, add the base and stir the mixture at room temperature for a short period to form the phenoxide.
-
Add 2,2,2-trifluoroethyl trifluoromethanesulfonate to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography.
-
Step 3: Synthesis of [3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid
The final step involves a lithium-halogen exchange followed by borylation. This is a standard method for the preparation of arylboronic acids from aryl halides.[3][9]
-
Materials: 1-Bromo-3,5-difluoro-4-(2,2,2-trifluoroethoxy)benzene, n-butyllithium (n-BuLi) in hexanes, triisopropyl borate (B(O-iPr)₃), anhydrous tetrahydrofuran (THF), and an acidic aqueous solution for workup (e.g., 1 M HCl).
-
Procedure:
-
Dissolve 1-bromo-3,5-difluoro-4-(2,2,2-trifluoroethoxy)benzene in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add n-butyllithium to the cooled solution and stir for a specified time to ensure complete lithium-halogen exchange.
-
Add triisopropyl borate to the reaction mixture at -78 °C and allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding the acidic aqueous solution.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude boronic acid can be purified by recrystallization or by performing a liquid-liquid extraction with a basic aqueous solution followed by acidification and re-extraction into an organic solvent.
-
Reactivity and Applications in Drug Discovery and Materials Science
[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid is anticipated to be a highly versatile reagent, primarily due to its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9][10] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1]
Caption: Generalized scheme of the Suzuki-Miyaura cross-coupling reaction.
The electron-deficient nature of the [3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl] moiety is expected to enhance its performance in Suzuki-Miyaura couplings, potentially leading to higher yields and faster reaction rates compared to electron-rich or sterically hindered boronic acids.[11][12]
Key Applications:
-
Drug Discovery: The introduction of fluorinated motifs is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability of drug candidates.[13] This boronic acid allows for the incorporation of the unique 3,5-difluoro-4-(2,2,2-trifluoroethoxy)phenyl group into lead compounds, which can be particularly beneficial in the development of kinase inhibitors, protease inhibitors, and other targeted therapies.[7]
-
Materials Science: The electronic properties of this compound make it a candidate for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The resulting biaryl structures can exhibit unique photophysical properties.
-
Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorine can enhance the efficacy and environmental persistence of agrochemicals.
Safety, Handling, and Storage
As with all boronic acids, appropriate safety precautions should be taken when handling [3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid. While specific toxicity data is unavailable, information from structurally related compounds provides guidance.[8][10]
Table 2: Safety and Handling Recommendations
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood. |
| Inhalation | May cause respiratory tract irritation. Avoid breathing dust. |
| Skin Contact | May cause skin irritation. In case of contact, wash with soap and water. |
| Eye Contact | May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes. |
| Ingestion | May be harmful if swallowed. |
| Storage | Store in a cool, dry, and well-ventilated area in a tightly sealed container. Boronic acids can dehydrate over time to form their corresponding boroxine anhydrides; storage under an inert atmosphere is recommended for long-term stability.[4] |
| Incompatibilities | Strong oxidizing agents. |
Conclusion
[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid represents a valuable, albeit currently non-commercial, building block for advanced organic synthesis. Its highly functionalized and electron-deficient nature makes it an attractive component for the construction of novel pharmaceuticals, agrochemicals, and functional materials. The proposed synthetic pathway offers a logical and feasible route to access this compound, enabling its exploration in various research and development endeavors. As with any chemical reagent, adherence to strict safety protocols is paramount. This guide serves as a foundational resource for researchers looking to leverage the unique properties of this promising fluorinated arylboronic acid.
References
-
Molecules. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link][1][3]
-
Google Patents. (n.d.). Process for preparing 1-bromo-3,5-difluorobenzene. [9][14]
-
National Center for Biotechnology Information. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PubMed Central. [Link][2]
-
Royal Society of Chemistry. (n.d.). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. [Link][15]
-
National Center for Biotechnology Information. (n.d.). Boron in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. [Link][7]
-
Cardiff University ORCA. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. [Link][9]
-
National Center for Biotechnology Information. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. PubMed. [Link][16]
-
MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link][17]
-
National Center for Biotechnology Information. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. [Link][11]
-
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link][18]
-
Google Patents. (n.d.). Process for the preparation of 1-bromo-3,5-difluorobenzene. [12]
-
National Center for Biotechnology Information. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. PubMed Central. [Link][5]
-
Unnamed Publisher. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. [Link][13]
-
University of Edinburgh Research Explorer. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. [Link][19]
-
National Center for Biotechnology Information. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. PubMed. [Link][6]
-
ResearchGate. (n.d.). Suzuki–Miyaura coupling of aryl fluorosulfates 13 with aryl boronic acids 14 in water. [Link][20]
-
National Center for Biotechnology Information. (n.d.). Boron chemicals in diagnosis and therapeutics. PubMed Central. [Link][21]
-
James Madison University Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link][22]
- Google Patents. (n.d.).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. chemscene.com [chemscene.com]
- 6. Fluorinated and iodinated (Z)-2-(4-(2-fluoroethoxy)benzylidene)-5-iodobenzofuran-3(2H)-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 9. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. web.pdx.edu [web.pdx.edu]
- 12. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 13. Novel 3-(2-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)-2-oxoethoxy)-2-substituted-phenyl-4H-chromen-4-one: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alkyl Aryl Ether Bond Formation with PhenoFluor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. chembk.com [chembk.com]
- 18. researchgate.net [researchgate.net]
- 19. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. 28177-48-2|2,6-Difluorophenol|BLD Pharm [bldpharm.com]
- 22. 2-(2,2,2-Trifluoroethoxy)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
